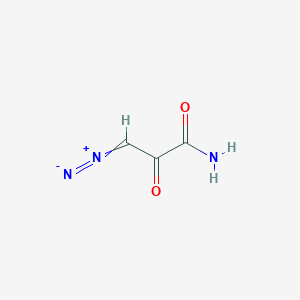
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate is a unique organic compound characterized by its diazonium and oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-diazonio-3-oxoprop-1-en-2-olate typically involves the diazotization of 3-amino-3-oxoprop-1-ene-2-olate. This process requires the use of nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the stability and purity of the product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazonium coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-diazonio-3-oxoprop-1-en-2-olate involves its interaction with molecular targets through its diazonium and oxo functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(3-oxoprop-1-enyl)but-2-enedioic acid: This compound shares similar structural features but differs in its functional groups and reactivity.
cis,cis-2-Amino-3-(3-oxoprop-1-enyl)but-2-enedioic acid: Another structurally related compound with distinct stereochemistry and chemical properties.
Uniqueness
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate is unique due to its combination of diazonium and oxo functional groups, which confer distinct reactivity and potential applications in various fields of research. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for scientific exploration.
Propriétés
Numéro CAS |
111337-52-1 |
|---|---|
Formule moléculaire |
C3H3N3O2 |
Poids moléculaire |
113.08 g/mol |
Nom IUPAC |
3-diazo-2-oxopropanamide |
InChI |
InChI=1S/C3H3N3O2/c4-3(8)2(7)1-6-5/h1H,(H2,4,8) |
Clé InChI |
DLYIXSSECJQHOL-UHFFFAOYSA-N |
SMILES canonique |
C(=[N+]=[N-])C(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


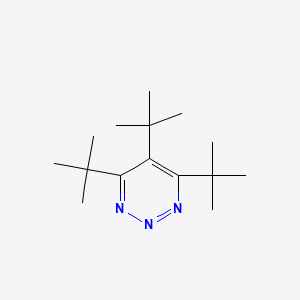
methanone](/img/structure/B14335027.png)
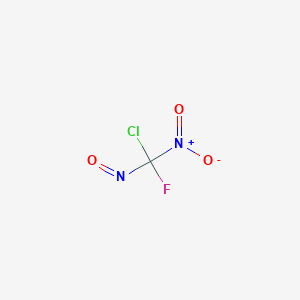
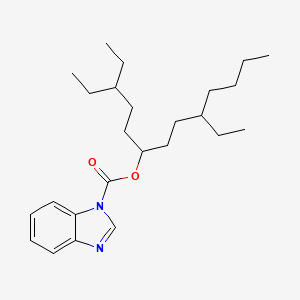
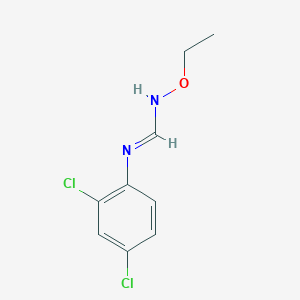

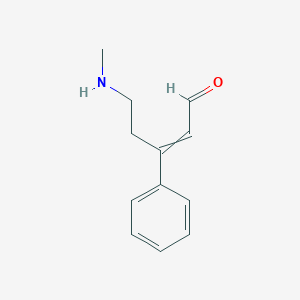
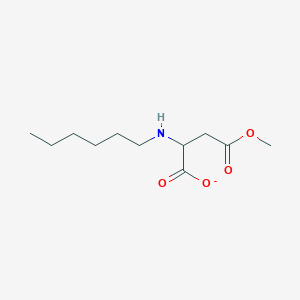

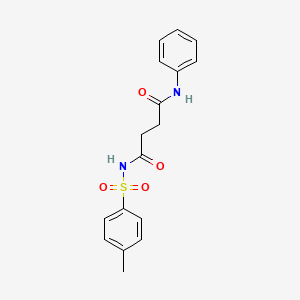
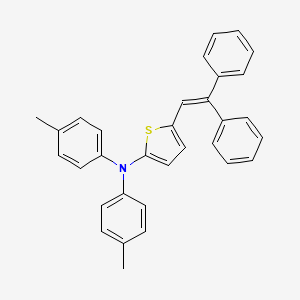

![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)

